Abemaciclib exerts its primary effect by competitively binding to the ATP-binding pocket of CDK4 and CDK6. [, ] This binding prevents the phosphorylation of retinoblastoma protein (Rb), a key regulator of the G1/S cell cycle transition. [, , , , , , , , ] By inhibiting Rb phosphorylation, Abemaciclib induces cell cycle arrest at the G1 phase, thereby preventing cell proliferation. [, , , , , , , , ]
Beyond its core CDK4/6 inhibitory activity, Abemaciclib also demonstrates potential for modulating other cellular pathways. It exhibits inhibitory effects on CDK9, CDK2, GSK3α/β, and CAMK2γ/δ, although its primary target in cancer cells appears to be CDK4/6. [, ] Studies have also revealed its capacity to interrupt the phosphorylation of Chk1, potentially leading to cell death via the accumulation of DNA damage. [] Furthermore, Abemaciclib has shown the potential to modulate the immune response by upregulating antigen presentation on tumor cells, increasing T-cell activation, and enhancing the efficacy of anti-PD-L1 therapy. [, ]
Mechanism of Action
Abemaciclib has been instrumental in identifying mechanisms of resistance to CDK4/6 inhibitors. Studies using Abemaciclib-resistant cell lines have revealed potential resistance mechanisms, such as loss of Rb, CDK6 amplification, high CDK2 activity, and alterations in DNA damage/repair pathways. [, ]
Developing novel combination therapies:
Abemaciclib's potential for synergistic effects with other therapies has led to preclinical studies exploring combination strategies. These include combinations with endocrine therapies, anti-HER2 therapies, PI3K inhibitors, anti-mitotic agents, and checkpoint inhibitors. [, , , , , , ]
Exploring abemaciclib efficacy in different clinical settings:
Clinical research has investigated the efficacy of Abemaciclib in various settings. Studies have evaluated its potential as monotherapy and in combination with other agents for treating metastatic breast cancer, early-stage breast cancer, leptomeningeal metastases, and various other solid tumors. [, , , , , , ]
Investigating abemaciclib's impact on the gut microbiome:
Research has delved into the potential effects of Abemaciclib on the gut microbiome. Studies have explored the association between abemaciclib-induced diarrhea and alterations in gut microbiota signatures, potentially providing insights into mechanisms underlying this adverse event and strategies for its management. []
Applications
Investigating CDK4/6 function in various cancers:
Abemaciclib serves as a powerful tool for studying the role of CDK4/6 in different cancers. Researchers have used it to explore CDK4/6's involvement in cell cycle progression, proliferation, and survival in cancers like breast cancer, lung cancer, mantle cell lymphoma, and colorectal cancer. [, , , , ]
Related Compounds
N-Desethylabemaciclib (M2)
Compound Description: N-Desethylabemaciclib (M2) is an active metabolite of Abemaciclib formed via CYP3A4-mediated metabolism. It exhibits comparable potency to Abemaciclib as a CDK4/6 inhibitor. [, , ]
Relevance to Abemaciclib: N-Desethylabemaciclib is structurally very similar to Abemaciclib, differing only by the absence of an ethyl group on the terminal nitrogen atom. Both compounds exhibit similar inhibitory effects on CDK4 and CDK6, leading to cell cycle arrest and antitumor activity. [, , ] Studies suggest that Abcb1a/1b and Abcg2 transporters may influence the brain penetration and oral exposure of N-Desethylabemaciclib. []
Hydroxyabemaciclib (M20)
Compound Description: Hydroxyabemaciclib (M20) is another active metabolite of Abemaciclib generated through CYP3A4 metabolism. Similar to Abemaciclib and N-Desethylabemaciclib, it acts as a potent CDK4/6 inhibitor. [, ]
Relevance to Abemaciclib: Hydroxyabemaciclib possesses a structure closely resembling Abemaciclib, with the addition of a hydroxyl group. This modification does not significantly impact its CDK4/6 inhibitory activity, resulting in similar potency to Abemaciclib in various cancer cell lines. [, ]
N-Desethylhydroxyabemaciclib
Compound Description: This compound is an active metabolite of Abemaciclib formed by sequential CYP3A4-mediated metabolism. It displays similar potency to Abemaciclib as a CDK4/6 inhibitor. []
Relevance to Abemaciclib: While specific structural details aren't provided in the abstract, it can be inferred that N-Desethylhydroxyabemaciclib shares significant structural similarity with Abemaciclib. This compound likely results from the further metabolism of either N-Desethylabemaciclib (M2) or Hydroxyabemaciclib (M20). Its presence contributes to the overall active drug exposure alongside Abemaciclib and the other metabolites. []
Palbociclib
Compound Description: Palbociclib is a first-generation CDK4/6 inhibitor used in the treatment of HR+ metastatic breast cancer. [, , ]
Ribociclib
Compound Description: Ribociclib represents another first-generation CDK4/6 inhibitor clinically used in HR+ metastatic breast cancer. [, ]
Relevance to Abemaciclib: Similar to Palbociclib, Ribociclib shares the same target as Abemaciclib (CDK4/6) but differs in its chemical structure and pharmacokinetic/pharmacodynamic characteristics. Abemaciclib's continuous dosing schedule contrasts with the intermittent dosing of Ribociclib. [, ] While both drugs effectively inhibit CDK4/6, research indicates potential differences in their resistance mechanisms, with variations in the levels of specific proteins like CDK6 and p21/p27 observed between Ribociclib-resistant and Abemaciclib-resistant cells. []
Letrozole
Compound Description: Letrozole belongs to the class of non-steroidal aromatase inhibitors and is a standard endocrine therapy for HR+ breast cancer. []
Relevance to Abemaciclib: While Letrozole and Abemaciclib possess different mechanisms of action, they are frequently combined in the treatment of HR+ breast cancer. Letrozole reduces estrogen production, while Abemaciclib inhibits CDK4/6, synergistically suppressing tumor growth. []
Anastrozole
Compound Description: Anastrozole, similar to Letrozole, is a non-steroidal aromatase inhibitor widely employed in HR+ breast cancer treatment. [, , ]
Relevance to Abemaciclib: Anastrozole and Abemaciclib are often co-administered in HR+ breast cancer to achieve enhanced antitumor effects. Combining these agents allows for a dual-pronged approach, targeting both estrogen production and cell cycle progression. [, , ]
Tamoxifen
Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) commonly used in HR+ breast cancer therapy. [, ]
Relevance to Abemaciclib: Although Tamoxifen and Abemaciclib act through distinct mechanisms, their combination has been explored as a potential therapeutic strategy in HR+ breast cancer. [, ] Combining these agents aims to achieve superior tumor control by targeting both the estrogen receptor and the CDK4/6 pathway. [, ]
Exemestane
Compound Description: Exemestane belongs to the steroidal aromatase inhibitor class and is utilized in the treatment of HR+ breast cancer. []
Relevance to Abemaciclib: Exemestane, like other aromatase inhibitors, is frequently combined with Abemaciclib in managing HR+ breast cancer. Their combined effect on estrogen production and cell cycle regulation aims to enhance therapeutic outcomes. []
Everolimus
Compound Description: Everolimus is an mTOR inhibitor with applications in various cancer types, including breast cancer. []
Relevance to Abemaciclib: The combination of Everolimus and Exemestane has been investigated in conjunction with Abemaciclib in HR+ breast cancer. This triple therapy approach aims to target multiple pathways involved in tumor development and progression. []
Trastuzumab
Compound Description: Trastuzumab is a monoclonal antibody targeting the HER2 receptor, primarily used in HER2-positive breast cancer. [, ]
Relevance to Abemaciclib: While typically employed in HER2-positive breast cancer, Trastuzumab has been investigated in combination with Abemaciclib in preclinical models of HER2-positive/ER-positive breast cancer. The rationale behind this combination lies in targeting both the HER2 signaling pathway and the cell cycle. [, ]
Docetaxel
Compound Description: Docetaxel is a taxane-based chemotherapy drug used in a wide range of cancers, including breast cancer. []
Relevance to Abemaciclib: Docetaxel has been studied in preclinical settings alongside Abemaciclib, exploring their potential synergistic effects in breast cancer. The combination aims to enhance tumor cell killing by combining a cell cycle inhibitor with a cytotoxic agent. []
Fulvestrant
Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) commonly used in the treatment of HR+ breast cancer. [, ]
Relevance to Abemaciclib: Fulvestrant and Abemaciclib are frequently co-administered in HR+ breast cancer treatment. This combination targets both the estrogen receptor (by promoting degradation) and the CDK4/6 pathway, leading to improved efficacy compared to either drug alone. [, ]
BYL719
Compound Description: BYL719 is a selective inhibitor of the PI3K p110α isoform, investigated for its anticancer potential in various malignancies, including colorectal cancer. []
Relevance to Abemaciclib: Studies in colorectal cancer models demonstrate synergistic anti-tumor effects when Abemaciclib is combined with BYL719. [] This synergistic interaction suggests a potential benefit in co-targeting CDK4/6 and the PI3K pathway in specific cancer types. []
Copanlisib
Compound Description: Copanlisib is a pan-class I PI3K inhibitor evaluated for its therapeutic potential in various hematologic malignancies, including mantle cell lymphoma. []
Relevance to Abemaciclib: Preclinical studies in mantle cell lymphoma models demonstrate that combining Abemaciclib with Copanlisib can overcome resistance to venetoclax, a BCL-2 inhibitor. This finding suggests the potential clinical benefit of simultaneously targeting CDK4/6 and PI3K in specific cancer types, particularly those with acquired resistance to other therapies. []
Astragaloside IV
Compound Description: Astragaloside IV is a natural compound isolated from the plant Astragalus membranaceus, traditionally used in Chinese medicine. It possesses various pharmacological activities, including anti-tumor effects. []
Relevance to Abemaciclib: While structurally unrelated to Abemaciclib, Astragaloside IV has been investigated for its potential pharmacokinetic interaction with the drug. [] Studies in rats indicate that Astragaloside IV can increase the systemic exposure of Abemaciclib, potentially by inhibiting CYP3A4-mediated metabolism. This finding highlights the need for careful consideration and monitoring when co-administering Abemaciclib with other drugs, including herbal medicines. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
An orally available cyclin-dependent kinase (CDK) inhibitor that targets the CDK4 (cyclin D1) and CDK6 (cyclin D3) cell cycle pathway LY2835219 is a potent and selective inhibitor of CDK4 and CDK6 with IC50 of 2 nM and 10 nM, respectively. IC50 Value: 2 nM(CDK4); 10 nM(CDK6)Target: CDK4/6in vitro: LY2835219 is an orally available cyclin-dependent kinase (CDK) inhibitor that targets the CDK4 (cyclin D1) and CDK6 (cyclin D3) cell cycle pathway, with potential antineoplastic activity. LY2835219 specifically inhibits CDK4 and 6, thereby inhibiting retinoblastoma (Rb) protein phosphorylation in early G1. Inhibition of Rb phosphorylation prevents CDK-mediated G1-S phase transition, thereby arresting the cell cycle in the G1 phase, suppressing DNA synthesis and inhibiting cancer cell growth. Overexpression of the serine/threonine kinases CDK4/6, as seen in certain types of cancer, causes cell cycle deregulation. in vivo: LY2835219 saturates BBB efflux with an unbound plasma IC50 of about 95 nM. The percent of dose in brain for LY2835219-MsOH is 0.5–3.9%. In both a subcutaneous and intracranial human glioblastoma model (U87MG), LY2835219-MsOH suppressed tumor growth in a dose-dependent manner both as a single agent, and in combination with temozolomide.
S1RA is a sigma-1 (σ1) receptor antagonist (Ki = 17 nM). It is selective for σ1 receptors over σ2 receptors (Ki = 9,300 nM), as well as a panel of 170 additional receptors at 1 µM. S1RA reduces capsaicin-induced mechanical allodynia, formalin-induced licking and biting behavior, and partial sciatic nerve ligation-induced thermal hyperalgesia in mice (ED50s = 26.3, 43.7, and 18.8 mg/kg, respectively). It also enhances fentanyl- or loperamide-induced analgesia without affecting gastrointestinal transit in mice. E-52862, also known as S1RA, is a selective sigma-1 receptor antagonist, with a reported binding affinity of Ki = 17.0 ± 7.0 nM, selective over the sigma-2 receptor and against a panel of other 170 receptors, enzymes, transporters and ion channels. In preclinical studies, S1RA has demonstrated efficacy in relieving neuropathic pain and pain in other sensitizing conditions, associated with an improvement of the emotional negative state. E-52862 attenuates neuropathic pain of different aetiology in rats.
ENMD-2076 tartrate has selective activity against Aurora A and Flt3 with IC50 of 14 nM and 1.86 nM, 25-fold selective for Aurora A than over Aurora B and less potent to VEGFR2/KDR and VEGFR3, FGFR1 and FGFR2 and PDGFRα.IC50 value: 14 nM (Aurora A); 1.86 nM (Flt3); 58.2 nM (VEGFR2) [1]Target: Flt3; Aurora Ain vitro: ENMD-2076 indicates activity against multiple kinases involved in angiogenesis, including FLT3, RET, FLT4/VEGFR3, SRC, NTRK1, CSF1R/FMS, LCK, VEGFR2/KDR, FGFR1/2, and PDGFRα with IC50 from 1.86-120 nM. ENMD-2076 inhibits the growth of a wide range of human solid tumor and hematopoietic cancer cell lines with IC50 from 0.025 to 0.7 μM, which induces apoptosis and G2/M phase arrest. ENMD-2076 induces regression or complete inhibition of tumor growth in tumor xenograft models derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines [1]. ENMD-2076 is the L (+) tartrate salt of ENMD-981693. ENMD-2076 shows significant cytotoxicity against myeloma cell lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929) and primary cells with IC50 from 2.99 to 7.06 μM, which induces apoptosis. ENMD-2076 indicates low cytotoxicity to haematopoietic progenitors. ENMD-2076 inhibits the phosphoinositide 3-kinase/Akt pathway and downregulates survivin and X-linked inhibitor of apoptosis. ENMD-2076 also inhibits aurora A and B kinases, and induces G2/M cell cycle arrest [2].in vivo: ENMD-2076 has sustained inhibitory effects on the activation of Flt3 as well as VEGFR2/KDR and FGFR1/2 in HT29 xenograft model. ENMD-2076 could prevent the formation of new blood vessels and regress formed vessels in MDA-MB-231 xenograft model [1]. Oral treatment with ENMD-2076 (50, 100, 200 mg/kg per day) inhibits the tumour growth in H929 human plasmacytoma xenografts, with significant reduction in phospho-Histone 3 (pH3), Ki-67, and angiogenesis, and also a significant increase in cleaved caspase-3 [2].
Hoechst 33258 analog 6 is a anglog of Hoechst stains(Hoechst 33258), which are part of a family of blue fluorescent dyes used to stain DNA.IC50 Value:Target:These Bis-benzimides were originally developed by Hoechst AG, which numbered all their compounds so that the dye Hoechst 33342 is the 33342nd compound made by the company. There are three related Hoechst stains: Hoechst 33258, Hoechst 33342, and Hoechst 34580. The dyes Hoechst 33258 and Hoechst 33342 are the ones most commonly used and they have similarexcitation/emission spectra. Both dyes are excited by ultraviolet light at around 350 nm, and both emit blue/cyan fluorescent light around anemission maximum at 461 nm. Unbound dye has its maximum fluorescence emission in the 510-540 nm range. Hoechst dyes are soluble in water and in organic solvents such as dimethyl formamide or dimethyl sulfoxide. Concentrations can be achieved of up to 10 mg/mL. Aqueous solutions are stable at 2-6 °C for at least six months when protected from light. For long-term storage the solutions are instead frozen at ≤-20 °C.The dyes bind to the minor groove of double-stranded DNA with a preference for sequences rich in adenine andthymine. Although the dyes can bind to all nucleic acids, AT-rich double-stranded DNA strands enhance fluorescence considerably.Hoechst dyes are cell-permeable and can bind to DNA in live or fixed cells. Therefore, these stains are often called supravital, which means that cells survive a treatment with these compounds. Cells that express specific ATP-binding cassette transporter proteins can also actively transport these stains out of their cytoplasm.
Dofequidar is a quinoline derivative and inhibitor of multidrug resistance. It inhibits P-glycoprotein in a photolabeling assay when used at a concentration of 100 μM. Dofequidar (10 μM) increases intracellular accumulation of [3H]-vincristine in HL-60R cells endogenously expressing the gene encoding multidrug resistance-associated protein (MRP). It restores susceptibility to vincristine- or doxorubicin-induced cytotoxicity in vincristine-resistant P388, vincristine-resistant K562, and doxorubicin-resistant K562 cells in a concentration-dependent manner. Dofequidar (80 mg/kg twice per day) increases survival in a vincristine-resistant P388 murine leukemia model compared with untreated controls when administered in combination with vincristine. Dofequidar(MS-209) is a novel quinoline compound, which can reverse P-glycoprotein (P-gp)-mediated MDR. IC50 value:Target: P-gpin vitro: MS-209 at 3 microM effectively overcame docetaxel resistance in MDR cancer cells, and this concentration was achieved in blood plasma for > 7 h without serious toxicity. MS-209 restored chemosensitivity of SBC-3 / ADM cells to VP-16, ADM, and VCR in a dose-dependent manner in vitro. MS-209 strongly reversed drug resistance to adriamycin (ADM) and vincristine (VCR) in acquired MDR tumor cell lines, 2780AD and KB-C1. In addition, MS-209 enhanced the cytotoxic effect of ADM and VCR on various human and murine cell lines. Particularly in 4-1St cells, which are extremely resistant to ADM and VCR, MS-209 at a concentration of 3 microM enhanced the cytotoxicity of ADM and VCR, 88- and 350-fold, respectively. in vivo: Treatment with docetaxel alone at the maximal tolerated dose (MTD) showed an apparent antitumor activity to an intrinsically resistant HCT-15 tumor xenograft, and MS-209 additionally potentiated the antitumor activity of docetaxel. Against a MCF-7/ADM tumor xenograft expressing larger amounts of P-gp, docetaxel alone at the MTD showed no antitumor activity, whereas the MTD of docetaxel combined with MS-209 greatly reduced MCF-7/ADM tumor growth. Intravenous injection with SBC-3 or SBC-3 / ADM cells produced metastatic colonies in the liver, kidneys and lymph nodes in natural killer (NK) cell-depleted severe combined immunodeficiency (SCID) mice, though SBC-3 / ADM cells more rapidly produced metastases than did SBC-3 cells. Treatment with VP-16 and ADM reduced metastasis formation by SBC-3 cells, whereas the same treatment did not affect metastasis by SBC-3 / ADM cells. Although MS-209 alone had no effect on metastasis by SBC-3 or SBC-3 / ADM cells, combined use of MS-209 with VP-16 or ADM resulted in marked inhibition of metastasis formation by SBC-3 / ADM cells to multiple organs. MS-209 administered orally, together with ADM, enhanced the antitumor activity of ADM on Colon 26 and 4-1St tumors implanted subcutaneously (SC) in mice; the antitumor effect of ADM plus MS-209 was higher than that of ADM alone at the maximum tolerated dose (MTD).
ORM-15341 is a potent and full antagonist for human AR (hAR) with IC50 values of 38 nM as shown by transactivation assays in AR-HEK293 cells stably expressing full-length hAR and an androgen-responsive luciferase reporter gene construct.IC50 value: 38 nMTarget: androgen receptorin vitro: In competitive AR binding assays, the inhibition constant (Ki) values of ORM-15341 was 8 nM. ORM-15341 functions as a full antagonist for all tested mutant ARs , with IC50 of 25, 51, 700, and 1160 nM for wtAR, AR(F876L), AR(T877A), and AR(W741L).
Ozagrel(OKY-046) sodium salt is an antiplatelet agent working as a thromboxane A2 synthesis inhibitor.Target: Thromboxane A2 SynthaseOzagrel was selected as the best compound of highly selective inhibitors of TXA2 synthase. The inhibition of TXA2 synthase by ozagrel was more effective on human and rabbit enzymes than those of other species. Ozagrel increased 6-keto-PGF1 alpha, one of stable metabolites of PGI2, in various isolated cells and tissues perhaps via accumulated PG endoperoxides resulted by the inhibition of TXA2 synthase [1]. Ozagrel was estimated to be a reversible mixed-type inhibitor of diphenolase activity with the constants (K (S1), K (S2), K (i1), and K (i2)) determined to be 2.21, 3.89, 0.454, and 0.799 mM, repectively [2]. Infusion of OKY-046 significantly inhibited pulmonary thromboxane B2 delivery, attenuated the early increase in pulmonary vascular resistance, and blocked the increase in systemic vascular resistance. In addition, OKY-046 blunted and delayed the decrease in cardiac output and maintained end-systolic pressure-diameter relation, +dp/dt, and lung lymph flow at baseline values [3].
VBY-825 is a novel, reversible cathepsin inhibitor with high potency against cathepsins B, L, S and V.IC50 value:Target: 130/250/250/330/2.3/4.7 nM(Ki for cathepsin S/L/ZV/Bhumanized-rabbit cathepsin K/cathepsin F) [1]VBY-825 is a potent inhibitor of the assayed cathepsins and its potency against at least one cathepsin, cathepsin S, extends across species relevant for pharmacology studies, specifically mouse. 10 mg/kg/day dose of VBY-825 achieves a trough plasma concentration >200nM, which is well above that required for full inhibition of the intracellular activity of cathepsins B, F, K, L, S and V in both mouse and human cell lines.